3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(Methylsulfonyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride under basic conditions to form the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the spirocyclic structure, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
1,3-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with oxygen atoms in the rings.
1,3-Dithiane Spiro Compounds: Contain sulfur atoms in the spirocyclic structure.
1,3-Oxathiane Spiro Compounds: Feature both oxygen and sulfur atoms in the rings.
Uniqueness: 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of both nitrogen and sulfonyl groups in its structure, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
This detailed article provides a comprehensive overview of 3-(Methylsulfonyl)-3,9-diazaspiro[55]undecane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1286754-13-9 |
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Molecular Formula |
C10H20N2O2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-methylsulfonyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 |
InChI Key |
YSKZBGKSCSZSJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCNCC2)CC1 |
Origin of Product |
United States |
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